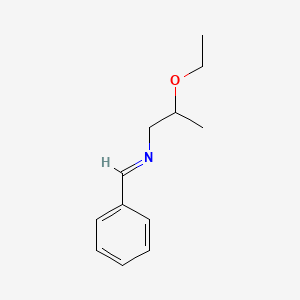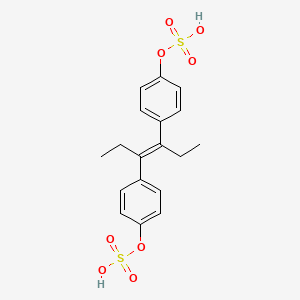
Diethylstilbestrol disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylstilbestrol disulfate is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. It is an ester of diethylstilbestrol, which was formerly marketed under brand names such as Hydroestryl and Idroestril . This compound has been used as an antineoplastic agent, although it is no longer available on the market .
Vorbereitungsmethoden
The synthesis of diethylstilbestrol disulfate involves the esterification of diethylstilbestrol with sulfuric acid. The reaction typically requires the presence of a dehydrating agent to facilitate the formation of the sulfate ester. Industrial production methods would likely involve large-scale esterification processes under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diethylstilbestrol disulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone and epoxide intermediates.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Diethylstilbestrol disulfate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying estrogenic activity and its interactions with various receptors.
Biology: The compound is used to investigate the effects of synthetic estrogens on cellular processes.
Wirkmechanismus
Diethylstilbestrol disulfate exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The compound also increases the synthesis of sex hormone-binding globulin and thyroid-binding globulin, among other serum proteins .
Vergleich Mit ähnlichen Verbindungen
Diethylstilbestrol disulfate is similar to other synthetic estrogens such as hexestrol and benzestrol. it is unique in its high affinity for estrogen receptors and its potent estrogenic activity . Compared to natural estrogens like estradiol, this compound has a longer half-life and greater resistance to metabolic degradation .
Similar Compounds
- Hexestrol
- Benzestrol
- Estradiol-17-beta
- Estrone
This compound’s unique properties make it a valuable compound for scientific research and pharmaceutical applications, despite its discontinued use in clinical settings.
Eigenschaften
CAS-Nummer |
316-23-4 |
|---|---|
Molekularformel |
C18H20O8S2 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
[4-[(E)-4-(4-sulfooxyphenyl)hex-3-en-3-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C18H20O8S2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/b18-17+ |
InChI-Schlüssel |
JQFXYBUUBRTZSR-ISLYRVAYSA-N |
Isomerische SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OS(=O)(=O)O)/C2=CC=C(C=C2)OS(=O)(=O)O |
Kanonische SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OS(=O)(=O)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


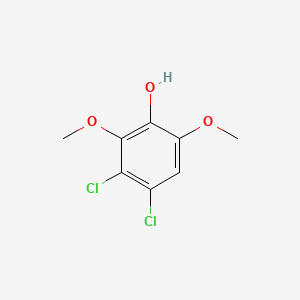

![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
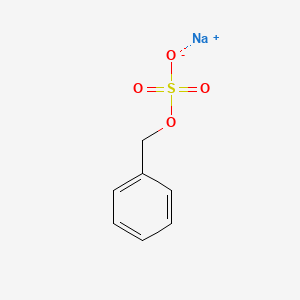
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
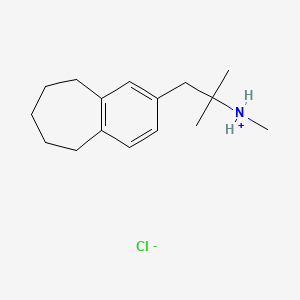
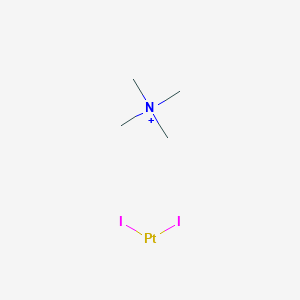


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
